molecular formula C7H12S2 B138187 Bicyclo[2.2.1]heptane-2,3-dithiol CAS No. 133209-22-0

Bicyclo[2.2.1]heptane-2,3-dithiol

Cat. No. B138187
M. Wt: 160.3 g/mol
InChI Key: SIDLLBGYFXERTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2,3-dithiol (BCHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BCHD is a bicyclic sulfur-containing compound that consists of two fused cyclohexane rings and a dithiol group. This compound has been used in various fields of research, including organic chemistry, material science, and biochemistry.

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,3-dithiol is not fully understood, but it is believed to be due to its ability to form strong coordination bonds with metal ions. This property makes it an excellent ligand for metal complexes, which can exhibit unique properties such as catalytic activity and fluorescence.

Biochemical And Physiological Effects

Bicyclo[2.2.1]heptane-2,3-dithiol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bicyclo[2.2.1]heptane-2,3-dithiol in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds and metal complexes with unique properties. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of Bicyclo[2.2.1]heptane-2,3-dithiol. One potential application is in the field of catalysis, where metal complexes containing Bicyclo[2.2.1]heptane-2,3-dithiol could be used as catalysts for various chemical reactions. Another direction is in the development of new organic compounds and materials based on the bicyclic structure of Bicyclo[2.2.1]heptane-2,3-dithiol. Finally, further studies are needed to investigate the potential therapeutic applications of Bicyclo[2.2.1]heptane-2,3-dithiol in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, Bicyclo[2.2.1]heptane-2,3-dithiol is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]heptane-2,3-dithiol can be achieved through several methods, including the reaction of 2,3-dichlorocyclohexanone with sodium sulfide, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexene with sulfur and hydrogen peroxide in the presence of a catalyst. These methods result in the formation of Bicyclo[2.2.1]heptane-2,3-dithiol as a white crystalline solid.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-dithiol has been extensively studied in the field of material science due to its unique chemical structure and properties. It has been used as a building block for the synthesis of various organic compounds, including polymers, liquid crystals, and dendrimers. In addition, Bicyclo[2.2.1]heptane-2,3-dithiol has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and sensing.

properties

CAS RN

133209-22-0

Product Name

Bicyclo[2.2.1]heptane-2,3-dithiol

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3-dithiol

InChI

InChI=1S/C7H12S2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2

InChI Key

SIDLLBGYFXERTQ-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2S)S

Canonical SMILES

C1CC2CC1C(C2S)S

synonyms

Bicyclo[2.2.1]heptane-2,3-dithiol (9CI)

Origin of Product

United States

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